Technical Monograph: Monoricinolein Chemical Structure & Functional Groups
Technical Monograph: Monoricinolein Chemical Structure & Functional Groups
The following technical guide details the chemical structure, functional groups, and application frameworks for Monoricinolein (Glycerol Monoricinoleate) .
Executive Summary
Monoricinolein (1-mono[(9Z,12R)-12-hydroxy-9-octadecenoyl]-rac-glycerol) is a unique amphiphilic lipid derived from castor oil. Unlike standard monoacylglycerols (e.g., Glycerol Monooleate - GMO), Monoricinolein possesses a secondary hydroxyl group at the C12 position of its fatty acid tail. This structural anomaly imparts distinct polarity, chirality, and hydrogen-bonding capabilities, making it a critical excipient in the formation of lyotropic liquid crystals (cubosomes) for drug delivery and a potent antimicrobial agent.
Molecular Architecture
Monoricinolein is not merely a surfactant; it is a "self-assembling building block." Its structure is defined by three distinct domains that dictate its physicochemical behavior.
Structural Hierarchy
-
Hydrophilic Head: A glycerol backbone containing two free hydroxyl groups (C1, C2 or C2, C3 depending on isomerism).
-
Linker: An ester bond connecting the glycerol to the fatty acid.
-
Hydrophobic Tail (Modified): A C18 chain (ricinoleic acid) featuring:
-
A cis-double bond at C9 (kink).[1]
-
A chiral secondary hydroxyl group at C12 (
-configuration).
-
Visualization of Chemical Connectivity
The following diagram maps the functional hierarchy and critical reactive sites.
Figure 1: Structural decomposition of Monoricinolein highlighting functional domains.
Functional Group Analysis
The reactivity and application potential of Monoricinolein are governed by its specific functional groups.
| Functional Group | Location | Chemical Shift ( | IR Frequency (FTIR) | Reactivity & Function |
| Primary Alcohol | Glycerol (sn-1/3) | 3200–3500 cm | Solubility: Primary site for water interaction. Can be phosphorylated or glycosylated. | |
| Ester | Linker | - | 1735–1745 cm | Biodegradability: Susceptible to esterases (lipases), allowing controlled drug release. |
| Alkene (cis) | Fatty Acid (C9) | 3005 cm | Fluidity: The cis "kink" prevents tight packing, lowering the melting point and enabling liquid crystal formation at body temperature. | |
| Secondary Alcohol | Fatty Acid (C12) | 3400 cm | Self-Assembly: Unique to ricinolein. Forms intermolecular H-bonds, stabilizing cubic phases and allowing "estolide" formation (self-esterification). |
Synthesis & Purification Protocol
Objective: Synthesize high-purity Monoricinolein from Castor Oil via Enzymatic Glycerolysis. Rationale: Chemical synthesis (using NaOH/Heat) often leads to degradation and migration of the acyl group (1-mono to 2-mono). Enzymatic routes using specific lipases operate at lower temperatures, preserving the cis double bond and chirality.
Reagents[2]
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Substrate: Castor Oil (Triricinolein source).
-
Reactant: Anhydrous Glycerol.
-
Catalyst: Rhizopus oryzae Lipase (ROL) or Candida antarctica Lipase B (CALB).
-
Solvent: tert-Butanol (increases solubility of polar glycerol and non-polar oil).
Step-by-Step Methodology
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Preparation: Mix Castor Oil and Glycerol in a 1:4 molar ratio in tert-butanol.
-
Activation: Add 10% (w/w of oil) immobilized Lipase.
-
Incubation: Stir at 50°C for 24 hours. Note: Temperature must not exceed 60°C to prevent enzyme denaturation.
-
Separation: Filter out the immobilized enzyme. Evaporate solvent under vacuum.
-
Purification: The crude mixture contains Mono-, Di-, and Tri-glycerides.
-
Technique: Silica Gel Column Chromatography.[2]
-
Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (90:10) increasing to (60:40). Monoricinolein elutes last due to high polarity.
-
Figure 2: Enzymatic synthesis workflow for high-purity Monoricinolein.
Phase Behavior & Drug Delivery
Monoricinolein is a Lyotropic Liquid Crystal (LLC) former. When placed in water, it does not merely dissolve; it swells to form highly ordered nanostructures.
The "Critical Packing Parameter" (CPP)
The shape of the molecule dictates the phase:
- = Volume of hydrophobic tail.
- = Surface area of hydrophilic head.
- = Critical length of the tail.
Comparison:
-
Monoolein (GMO):
(Wedge shape) Favors Inverse Hexagonal ( ) and Cubic ( ) phases. -
Monoricinolein: The C12-OH group increases the effective headgroup area (
) via hydration and H-bonding. This lowers the CPP slightly compared to GMO, stabilizing the Cubic Phase over a wider water concentration range and making it more resistant to phase transitions induced by temperature.
Cubosomes
Dispersing the bulk cubic phase (using a stabilizer like Pluronic F127) creates Cubosomes .
-
Structure: Honeycomb-like nanoparticles with internal water channels.
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Application: Encapsulation of hydrophobic drugs (in the lipid bilayer) and hydrophilic drugs (in the water channels).
-
Advantage: The C12-OH group provides an additional anchor point for drugs, potentially increasing loading efficiency for polar compounds compared to GMO.
References
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Enzymatic Synthesis: Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis. PubMed. Available at: [Link] (Verified Context).
-
Phase Behavior: Lyotropic liquid crystal phases of monoolein in protic ionic liquids. AIP Publishing. Available at: [Link]
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Antimicrobial Mechanism: Antimicrobial Mechanism of Monocaprylate (Comparative lipid mechanism). PubMed Central. Available at: [Link]
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Structural Analysis: 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol. MDPI. Available at: [Link][3]
-
General Properties: PubChem Compound Summary for Monolinolein (Structural Analog). PubChem. Available at: [Link]
